molecular formula C11H9BN2O2S B7953725 {4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]phenyl}boronic acid

{4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]phenyl}boronic acid

Cat. No.: B7953725
M. Wt: 244.08 g/mol
InChI Key: HLOXDKJSJIMIOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]phenyl}boronic acid is a boronic acid derivative that features a thiazole ring and a cyanomethyl group Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the formation of the boronic acid group, which can be achieved through hydroboration or other boron introduction techniques .

Industrial Production Methods

Industrial production of boronic acids often involves scalable methods such as hydroboration of alkenes or alkynes. These methods are chosen for their efficiency and ability to produce large quantities of the desired product. The specific conditions, such as temperature, solvent, and catalysts, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

{4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]phenyl}boronic acid can undergo various types of chemical reactions, including:

    Oxidation: Conversion to boronic esters or borates.

    Reduction: Formation of boranes.

    Substitution: Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds, which are valuable in pharmaceuticals and materials science .

Scientific Research Applications

{4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]phenyl}boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Potential use in the development of enzyme inhibitors or probes for biological studies.

    Medicine: Investigated for its potential in drug development, particularly in targeting specific enzymes or pathways.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of {4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]phenyl}boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biological systems, where it can interact with enzymes or other proteins. The boronic acid group can form stable complexes with active site residues, thereby inhibiting enzyme activity or altering protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]phenyl}boronic acid is unique due to the combination of the thiazole ring and cyanomethyl group, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition or material synthesis .

Properties

IUPAC Name

[4-[2-(cyanomethyl)-1,3-thiazol-4-yl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BN2O2S/c13-6-5-11-14-10(7-17-11)8-1-3-9(4-2-8)12(15)16/h1-4,7,15-16H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOXDKJSJIMIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CSC(=N2)CC#N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.